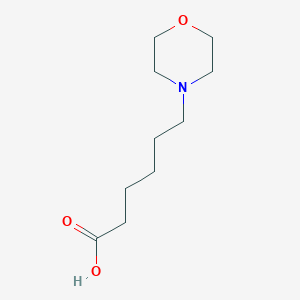

6-Morpholinohexanoic acid

Description

6-Morpholinohexanoic acid (CAS: 4432-39-7) is a hexanoic acid derivative substituted with a morpholine group at the terminal position. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.263 g/mol . The compound is synthesized via the Eschweiler–Clarke methylation of 6-aminohexanoic acid using formaldehyde and formic acid, a method also applicable to other tertiary amino-substituted hexanoic acids . The morpholine moiety—a six-membered ring containing one oxygen and one nitrogen atom—confers unique physicochemical properties, making it valuable in pharmaceutical intermediates and organic synthesis .

Commercial suppliers list prices ranging from $28.00 to $468.00 per 100 mg, reflecting variations in purity (95–97%) and supplier-specific pricing strategies .

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

6-morpholin-4-ylhexanoic acid |

InChI |

InChI=1S/C10H19NO3/c12-10(13)4-2-1-3-5-11-6-8-14-9-7-11/h1-9H2,(H,12,13) |

InChI Key |

KQYBACKUTSSOTD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholinohexanoic acid typically involves the reaction of morpholine with a suitable hexanoic acid derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 6-bromohexanoic acid. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 6-Morpholinohexanoic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Cyclization Reactions

6-Morpholinohexanoic acid undergoes intramolecular cyclization to form ε-caprolactam derivatives, critical in nylon production:

-

Mechanism : Activation of the carboxylic acid (e.g., via ATP in enzymatic systems) enables nucleophilic attack by the morpholino nitrogen, forming a six-membered lactam ring .

-

Enzymatic Catalysis : Engineered acyl-CoA ligases (MsACL) enhance reaction rates (7.7 ± 0.1 U g⁻¹ CDW) and yields (86%) under mild conditions .

Key Data :

Amidation and Esterification

The carboxylic acid group participates in Fischer esterification and amide coupling :

-

Esterification : Reacts with alcohols (e.g., MeOH) under acid catalysis (H₂SO₄) to form methyl esters .

-

Amidation : Couples with amines (e.g., methylamine) via carbodiimide-mediated activation (EDC/HOBt), yielding N-alkylamides .

Mechanistic Insights :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Nucleophilic attack by alcohol/amine forms a tetrahedral intermediate.

Oligonucleotide Conjugation

6-Morpholinohexanoic acid serves as a linker in phosphorodiamidate morpholino oligonucleotide (PMO) synthesis:

-

Solid-Phase Synthesis : The acid is coupled to morpholino nucleosides using N,N-dimethylaminodichlorophosphoramidate, followed by iterative detritylation and condensation .

-

Key Reagents :

Table 2 : PMO Synthesis Reaction Parameters

| Step | Reagent | Time (sec) |

|---|---|---|

| Detritylation | 3% TCA in DCM | 95 |

| Condensation | 0.1M phosphoramidite + 0.12M ETT | 600 |

| Oxidation | 0.02M I₂ in THF/H₂O | 15 |

Stability and Reactivity

Scientific Research Applications

6-Morpholinohexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its role in drug development, particularly as a potential therapeutic agent.

Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Morpholinohexanoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The morpholine ring can enhance the compound’s ability to cross cell membranes, while the hexanoic acid chain can interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues with Different Amino Substituents

Hexanoic acid derivatives with tertiary amino groups at the terminal position exhibit distinct properties based on the substituent. Key analogues include:

Key Findings :

- Solubility: The morpholino group enhances water solubility compared to diethylamino or piperidinyl groups due to its polar oxygen atom .

- Synthesis : All compounds are synthesized via the Eschweiler–Clarke reaction, but reagent costs vary. Morpholine is more expensive than pyrrolidine or piperidine .

- Reactivity: Morpholino derivatives show higher stability in acidic conditions compared to linear amines, making them preferred in drug design .

Morpholine Derivatives with Shorter Carbon Chains

Morpholinoacetic acid hydrochloride (CAS: 89531-58-8) shares the morpholine group but has a shorter carbon chain:

Insight: The shorter chain in morpholinoacetic acid reduces lipophilicity, favoring applications in aqueous-phase reactions .

Hexanoic Acid Derivatives with Alternative Functional Groups

Functional group substitution significantly alters properties:

Comparative Analysis :

- Amino Group (-NH₂): High reactivity but prone to oxidation.

- Mercapto Group (-SH): Forms strong metal-sulfur bonds, useful in nanotechnology .

- Morpholino Group: Balances hydrophilicity and stability, ideal for prolonged-release formulations .

Pharmaceutical Derivatives: Phenadoxone

Phenadoxone (CAS: 467-84-5), a morpholino-containing narcotic analgesic, highlights structural complexity:

| Feature | 6-Morpholinohexanoic acid | Phenadoxone |

|---|---|---|

| Structure | Linear chain with morpholino | Branched with diphenylheptanone |

| Molecular Weight | 201.263 | 351.5 |

| Application | Intermediate | Pain management |

Note: Phenadoxone’s bulky structure increases receptor binding affinity but complicates synthesis .

Data Tables

Table 1: Commercial Availability and Pricing

Q & A

Q. How can interdisciplinary approaches enhance the application of 6-Morpholinohexanoic acid in drug discovery?

- Methodological Answer :

- High-Throughput Screening : Test compound libraries for kinase inhibition or GPCR modulation.

- Bioconjugation : Develop PEGylated or fluorescently tagged derivatives for pharmacokinetic tracking.

- Toxicity Profiling : Use zebrafish models or in vitro hepatocyte assays to evaluate safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.